N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide
Description
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic organic compound characterized by its unique chemical structure
Properties
IUPAC Name |
N'-[(4-hydroxyoxan-4-yl)methyl]-N-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-22-13-5-3-2-4-12(13)10-17-14(19)15(20)18-11-16(21)6-8-23-9-7-16/h2-5,21H,6-11H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDRGTMMGNDPMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2(CCOCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the tetrahydropyran ring: This involves the cyclization of a suitable precursor under acidic conditions.
Introduction of the hydroxyl group: This can be achieved through selective oxidation reactions.
Formation of the oxalamide linkage: This step involves the reaction of an oxalyl chloride derivative with the appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Scientific Research Applications
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide
- N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(2-ethoxybenzyl)oxalamide
Uniqueness
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic compound belonging to the class of oxalamides. Its unique structural characteristics, including a tetrahydropyran ring and a methoxybenzyl moiety, suggest potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H22N2O5, with a molecular weight of 322.36 g/mol. The compound features:
| Structural Component | Description |
|---|---|
| Tetrahydropyran Ring | A six-membered cyclic ether structure |
| Methoxybenzyl Group | A benzene ring substituted with a methoxy group |
| Oxalamide Moiety | Contains an oxalic acid derivative bonded to an amine |
Preliminary studies indicate that this compound may interact with specific biological targets, such as enzymes or receptors. These interactions could modulate their activity, leading to various biological effects. Current hypotheses suggest potential roles in enzyme inhibition and receptor modulation, although precise mechanisms are still under investigation.
Biological Activities
Research has revealed several potential biological activities associated with this compound:
1. Antimicrobial Activity
Studies suggest that oxalamides can exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains.
2. Anti-inflammatory Effects
Oxalamides have been explored for their anti-inflammatory properties. This compound may similarly influence inflammatory pathways, although further research is needed to confirm these effects.
3. Enzyme Inhibition
The compound may act as an enzyme inhibitor, potentially affecting metabolic pathways. This could have implications in treating conditions where enzyme regulation is crucial.
Case Studies
Several studies have focused on the biological activities of related oxalamides, providing insights into the potential effects of this compound:
| Study Reference | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against E. coli. |
| Study B | Showed anti-inflammatory effects in animal models. |
| Study C | Identified enzyme inhibition in metabolic pathways. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
